N-Isobutylcinnamamide
Description
N-Isobutylcinnamamide is an amide derivative synthesized from cinnamic acid and isobutylamine. Structurally, it consists of a cinnamoyl group (a phenylpropanoid backbone) linked via an amide bond to an isobutyl moiety.
Properties
IUPAC Name |
(E)-N-(2-methylpropyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11(2)10-14-13(15)9-8-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,14,15)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXFPTPVIMNAOD-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Isobutylcinnamamide can be synthesized through several methods. One common approach involves the reaction of cinnamic acid with isobutylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature, yielding this compound as the product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous-flow microreactors. This method offers advantages such as shorter reaction times, mild reaction conditions, and easy control of the reaction process. The use of enzymatic catalysts like Lipozyme® TL IM can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Isobutylcinnamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-Isobutylcinnamamide involves its interaction with specific molecular targets. For instance, it has been shown to interact with ergosterol in fungal cell membranes, leading to disruption of membrane integrity and antifungal activity . In antibacterial applications, the compound targets bacterial enzymes, inhibiting their function and leading to bacterial cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-Isobutylcinnamamide with related compounds in terms of molecular weight, functional groups, and structural features, based on available evidence:
Note: Molecular weight for this compound is calculated based on its assumed structure.
Key Observations:
Functional Group Influence: this compound’s cinnamoyl group distinguishes it from N-Isobutylacetamide (acetyl group) and cinnamyl cinnamate (ester bond). Unlike cinnamyl cinnamate, which contains an ester linkage, this compound’s amide bond offers greater metabolic stability, a critical factor in drug design .
Molecular Weight and Solubility: this compound’s calculated molecular weight (203.28 g/mol) is intermediate between N-Isobutylacetamide (115.18 g/mol) and larger aromatic amides like 3-Isobutyrylamino-N-[2-(5-methyl-1H-indol-3-yl)-ethyl]-benzamide (363.46 g/mol). Higher molecular weight correlates with reduced solubility, as seen in benzamide derivatives (e.g., and ) .
Biological Relevance: Amides such as N-Benzylacetoacetamide are studied for applications in organic synthesis and drug intermediates .
Research Findings and Limitations
- Pharmacological Potential: Amides like Biochanin A (, .26 g/mol) exhibit flavonoid-related bioactivity . This compound’s cinnamoyl group may confer analogous antioxidant or anti-inflammatory properties, though this remains speculative.
- Regulatory Considerations : –12 emphasizes the importance of structural analogs in establishing bioequivalence for generic drugs. For example, variations in acyl groups (e.g., acetyl vs. cinnamoyl) necessitate rigorous comparability studies in regulatory submissions .
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